molecular formula C22H25N5O B11299370 N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide

Cat. No.: B11299370
M. Wt: 375.5 g/mol
InChI Key: WVUQUJHWFLWEFF-UHFFFAOYSA-N
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Description

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide typically involves multiple steps, starting from the preparation of the pyrimidine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide is unique due to its specific structure and the presence of both pyrimidine and butanamide moieties. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]butanamide

InChI

InChI=1S/C22H25N5O/c1-4-5-21(28)25-18-12-10-17(11-13-18)24-20-14-16(3)23-22(27-20)26-19-8-6-15(2)7-9-19/h6-14H,4-5H2,1-3H3,(H,25,28)(H2,23,24,26,27)

InChI Key

WVUQUJHWFLWEFF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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